Elevated Lipophilicity vs. Non-Fluorinated Parent
Acetanilide, 2',4'-dinitro-2-fluoro- (CAS 23554-59-8) exhibits a computed LogP of 3.11, which is 0.53 log units higher than that of the direct non-fluorinated comparator 2',4'-dinitroacetanilide (CAS 610-53-7, LogP = 2.58) . This increased lipophilicity arises from the fluorine substitution on the acetamide α-carbon, which reduces overall molecular polarity relative to the non-fluorinated analog. The difference corresponds to approximately a 3.4-fold higher octanol–water partition coefficient, indicating substantially greater hydrophobicity that directly impacts chromatographic retention, membrane partitioning, and extraction behavior in biphasic systems.
| Evidence Dimension | Octanol–Water Partition Coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 3.11 |
| Comparator Or Baseline | 2',4'-Dinitroacetanilide (CAS 610-53-7), LogP = 2.58 |
| Quantified Difference | ΔLogP = +0.53 (approximately 3.4-fold higher partition coefficient) |
| Conditions | Computed physicochemical properties using standard algorithmic prediction (chemsrc database) |
Why This Matters
This quantifiable lipophilicity difference means that the target compound will exhibit distinct retention times in reversed-phase HPLC, altered solubility profiles, and different membrane permeability characteristics compared to the non-fluorinated analog—affecting both analytical method development and biological assay design where consistent LogP is a critical parameter.
